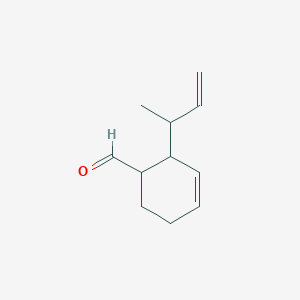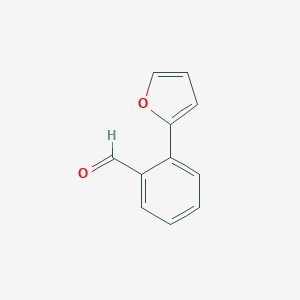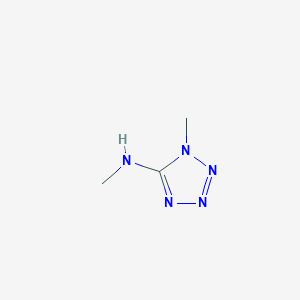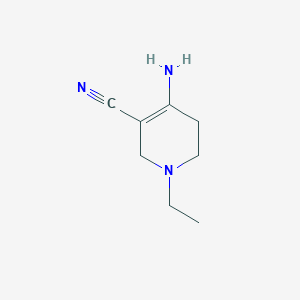
Sodium 4-(4-((3-(anilinosulphonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-(4-((3-(anilinosulphonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate, also known as Acid Orange 7 (AO7), is a synthetic dye commonly used in various industries, including textiles, paper, and leather. AO7 belongs to the azo dye family, which is characterized by the presence of azo (-N=N-) linkage in their molecular structure. Despite its widespread use, AO7 has been identified as a potential environmental pollutant due to its toxicity and non-biodegradability. Therefore, it is crucial to explore its synthesis, mechanism of action, and potential applications in scientific research.
作用机制
The exact mechanism of action of AO7 is not well understood. However, it is believed that AO7 can interact with biological molecules, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. AO7 has been shown to induce oxidative stress and DNA damage in various cell types, including human liver cells and bacteria. Furthermore, AO7 has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in neurotransmission.
Biochemical and Physiological Effects:
AO7 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that AO7 can induce cytotoxicity, genotoxicity, and mutagenicity in various cell types. AO7 has also been found to disrupt mitochondrial function and induce apoptosis in human liver cells. In vivo studies have shown that AO7 can cause liver and kidney damage in rats and fish. Furthermore, AO7 has been found to accumulate in various tissues, including the liver, kidney, and brain, suggesting its potential toxicity to humans and wildlife.
实验室实验的优点和局限性
AO7 has several advantages for lab experiments. It is a readily available and affordable dye that can be used as a model compound to study the behavior of azo dyes in various systems. AO7 is also a versatile compound that can be used in a range of analytical techniques, such as UV-Vis spectroscopy, fluorescence spectroscopy, and chromatography. However, AO7 has several limitations as well. It is a toxic and non-biodegradable compound that can pose a risk to human health and the environment. Furthermore, AO7 has limited solubility in water, which can affect its availability and reactivity in certain systems.
未来方向
There are several future directions for research on AO7. One area of interest is the development of novel adsorbents and photocatalysts for the removal and degradation of AO7 from wastewater. Another area of research is the exploration of the potential health effects of AO7 on humans and wildlife. Furthermore, there is a need for the development of alternative and eco-friendly dyes that can replace AO7 in various industrial applications. Finally, there is a need for further studies on the mechanism of action of AO7 and its potential interaction with biological molecules.
In conclusion, AO7 is a synthetic dye that has been widely used in various industries. Despite its popularity, AO7 has been identified as a potential environmental pollutant due to its toxicity and non-biodegradability. Therefore, it is crucial to explore its synthesis, mechanism of action, and potential applications in scientific research. AO7 has several advantages for lab experiments, but also has limitations and potential health risks. Future research should focus on developing eco-friendly alternatives and exploring the potential health effects of AO7.
合成方法
AO7 can be synthesized through the diazotization of 3-amino-4-methyl-5-phenyl-1H-pyrazole-1-sulfonic acid and coupling with 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid. The resulting compound is then sulfonated with chlorosulfonic acid and neutralized with sodium hydroxide to produce AO7. The synthesis process is relatively simple and cost-effective, making AO7 a popular choice for industrial applications.
科学研究应用
AO7 has been widely used in scientific research, particularly in the field of environmental chemistry. AO7 is a potent dye that can be used as a model compound to study the adsorption, degradation, and removal of azo dyes from wastewater. Furthermore, AO7 can be used as a probe to investigate the interaction between dyes and various adsorbents, such as activated carbon, clay minerals, and zeolites. AO7 has also been used as a fluorescent probe to detect the presence of certain metal ions in water samples.
属性
CAS 编号 |
15792-51-5 |
|---|---|
分子式 |
C22H16Cl2N5NaO6S2 |
分子量 |
604.4 g/mol |
IUPAC 名称 |
sodium;2,5-dichloro-4-[3-methyl-5-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C22H17Cl2N5O6S2.Na/c1-13-21(22(30)29(27-13)19-11-18(24)20(12-17(19)23)37(33,34)35)26-25-15-8-5-9-16(10-15)36(31,32)28-14-6-3-2-4-7-14;/h2-12,21,28H,1H3,(H,33,34,35);/q;+1/p-1 |
InChI 键 |
CSZFHVQHDJJYJG-UHFFFAOYSA-M |
手性 SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+] |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+] |
规范 SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+] |
其他 CAS 编号 |
15792-51-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



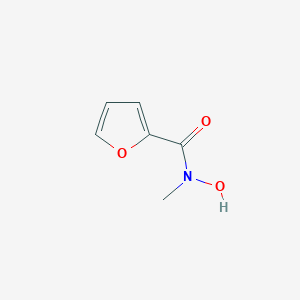
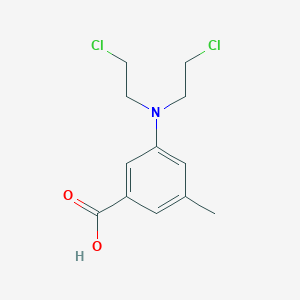
![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)


